- Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance data, Journal of Molecular Structure, 2013, 1043, 37-42

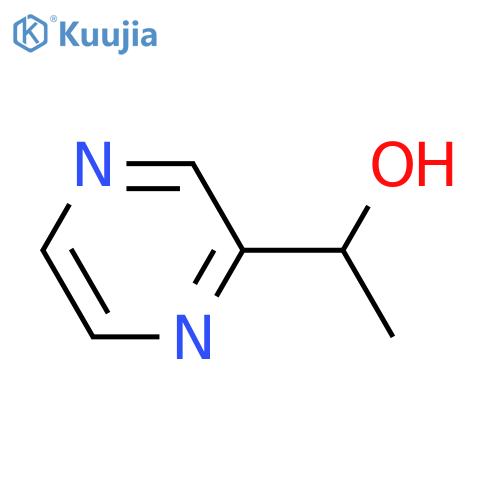

Cas no 94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol)

1-(pyrazin-2-yl)ethan-1-ol structure

Nome del prodotto:1-(pyrazin-2-yl)ethan-1-ol

1-(pyrazin-2-yl)ethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(Pyrazin-2-yl)ethanol

- 1-pyrazin-2-ylethanol

- 1-Pyrazin-2-yl-ethanol

- 2-Pyrazinemethanol, a-methyl-

- 2-(1-Hydroxyethyl)pyrazine

- alpha-Methylpyrazinemethanol

- 1-(pyrazin-2-yl)ethan-1-ol

- 1-(2-Pyrazinyl)-1-ethanol

- 1-(2-Pyrazinyl)ethanol

- LRQUNKQRPBWOQQ-UHFFFAOYSA-N

- Pyrazylethanol

- Pyrazinemethanol, alpha-methyl- (9CI)

- Pyrazinemethanol, a-methyl-

- 1-(2-Pyrazinyl)ethanol #

- .alpha.-Methylpyrazinemethanol

- 2-Pyrazinemethanol, alpha-methyl-

- NE41060

- AM101693

- ST24

- Pyrazinemethanol, α-methyl- (9CI)

- α-Methyl-2-pyrazinemethanol (ACI)

- α-Methylpyrazinemethanol

- DA-17299

- SY020279

- AS-59058

- EN300-62248

- 94777-52-3

- SCHEMBL642416

- Z513751834

- DTXSID50341430

- AKOS010015432

- F8880-1914

- MFCD12153748

- D82306

- NS00113812

- CS-0154078

-

- MDL: MFCD12153748

- Inchi: 1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3

- Chiave InChI: LRQUNKQRPBWOQQ-UHFFFAOYSA-N

- Sorrisi: OC(C)C1C=NC=CN=1

Proprietà calcolate

- Massa esatta: 124.063662883g/mol

- Massa monoisotopica: 124.063662883g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 87.1

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46

- XLogP3: -0.7

Proprietà sperimentali

- Densità: 1.160

- Punto di fusione: Not available

- Punto di ebollizione: 234 ºC

- Punto di infiammabilità: 96 ºC

- PSA: 46.01000

- LogP: 0.52990

- Pressione di vapore: 0.0±0.5 mmHg at 25°C

1-(pyrazin-2-yl)ethan-1-ol Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(pyrazin-2-yl)ethan-1-ol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62248-0.05g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95.0% | 0.05g |

$26.0 | 2025-02-20 | |

| Enamine | EN300-62248-0.25g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95.0% | 0.25g |

$53.0 | 2025-02-20 | |

| Chemenu | CM168881-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 250mg |

$179 | 2023-03-05 | |

| eNovation Chemicals LLC | D972332-1g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 97% | 1g |

$530 | 2024-05-24 | |

| eNovation Chemicals LLC | D972332-10g |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 97% | 10g |

$2240 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56780-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 250mg |

¥472.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1212463-1g |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 95% | 1g |

$500 | 2024-07-23 | |

| TRC | P840938-250mg |

1-(Pyrazin-2-yl)ethanol |

94777-52-3 | 250mg |

$ 320.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D757008-1g |

Pyrazinemethanol, a-methyl- |

94777-52-3 | 95+% | 1g |

$295 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ534-100mg |

1-(pyrazin-2-yl)ethan-1-ol |

94777-52-3 | 95+% | 100mg |

883CNY | 2021-05-07 |

1-(pyrazin-2-yl)ethan-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 4 h, rt

1.2 Reagents: Water

1.3 Reagents: Acetic acid

1.2 Reagents: Water

1.3 Reagents: Acetic acid

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Preparation of pyrrolobenzopyranoquinolizinecarboxylates and analogs as CCR-5 chemokine receptor antagonists, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; overnight, rt

Riferimento

- Preparation of piperidinylbenzoxazinones as tocolytic oxytocin receptor antagonists., United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Tetrahydrofuran

Riferimento

- Diazines 13: Metalation without Ortho-Directing Group - Functionalization of Diazines via Direct Metalation, Journal of Organic Chemistry, 1995, 60(12), 3781-6

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- Nickel-Catalyzed Formal Aminocarbonylation of Secondary Benzyl Chlorides with Isocyanides, Organic Letters, 2020, 22(11), 4245-4249

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; overnight, rt

Riferimento

- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- 3-Imidazolylindoles for treatment of proliferative diseases and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles, Organic Letters, 2005, 7(12), 2505-2508

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Lithium chloride , Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] , 1,1-Dimethylethyl N-[(1S)-1-[[[[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl… Solvents: Isopropanol , Dichloromethane , Tetrahydrofuran ; 2 min, rt

1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt

1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt

1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ; 1.5 h, rt

1.3 Reagents: Ammonium acetate Solvents: Isopropanol ; rt

Riferimento

- High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)-Fluoxetine and (S)-Duloxetine, ChemCatChem, 2012, 4(12), 2082-2089

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… , Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ; 20 h, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 32 min, 90 °C

Riferimento

- A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditions, Organic & Biomolecular Chemistry, 2015, 13(6), 1768-1777

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C

Riferimento

- Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains, Bioresource Technology, 2012, 118, 306-314

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Pinacolborane Catalysts: 2255360-50-8 ; 16 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Dearomatization and Functionalization of Terpyridine Ligands Leading to Unprecedented Zwitterionic Meisenheimer Aluminum Complexes and Their Use in Catalytic Hydroboration, ACS Catalysis, 2019, 9(2), 874-884

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: 2763459-01-2 ; 6 h, 82 °C

Riferimento

- Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones, New Journal of Chemistry, 2022, 46(7), 3146-3155

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Regioselectivity in the amination of azines: Reaction of pyrazine derivatives with O-mesitylenesulfonylhydroxylamine, Russian Journal of Organic Chemistry, 2011, 47(6), 889-896

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ; 14 h, 82 °C

Riferimento

- Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalysts, Journal of Organometallic Chemistry, 2018, 876, 57-65

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: 2376628-98-5 Solvents: Isopropanol ; 30 min, 82 °C

1.2 82 °C; 24 h, 82 °C

1.2 82 °C; 24 h, 82 °C

Riferimento

- Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, Dalton Transactions, 2019, 48(36), 13630-13640

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Silica ; rt

Riferimento

- Copper(II)-Catalyzed Selective Hydroboration of Ketones and Aldehydes, Organic Letters, 2019, 21(2), 401-406

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Magnesate(1-), tributyl-, lithium (1:1) Solvents: Tetrahydrofuran , Hexane ; -30 °C; 2.5 h, -10 °C

1.2 1 h, -10 °C; 18 h, rt

1.3 Reagents: Water

1.2 1 h, -10 °C; 18 h, rt

1.3 Reagents: Water

Riferimento

- Metal-halogen exchange using tri-n-butyl lithium magnesate in the diazine series: diazine 49, Synlett, 2006, (10), 1586-1588

Metodo di produzione 20

Condizioni di reazione

Riferimento

- Preparation of benzoxazinones as tocolytic oxytocin receptor antagonists, World Intellectual Property Organization, , ,

1-(pyrazin-2-yl)ethan-1-ol Raw materials

- Pyrazine

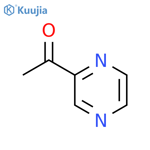

- Acetylpyrazine

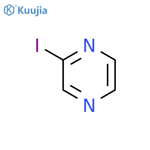

- 2-Iodopyrazine

- 2-[1-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethyl]pyrazine

1-(pyrazin-2-yl)ethan-1-ol Preparation Products

1-(pyrazin-2-yl)ethan-1-ol Letteratura correlata

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol) Prodotti correlati

- 16326-32-2(γ-Linolenic Acid methyl ester)

- 2361634-03-7(Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate)

- 2171681-73-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidocyclopentane-1-carboxylic acid)

- 893929-24-3(N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide)

- 1803846-72-1(2-Bromo-4-(3-chloropropyl)thiophenol)

- 2229343-81-9(2,2-difluoro-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid)

- 2229338-12-7(tert-butyl N-1-amino-3-(5-methylpyridin-3-yl)propan-2-ylcarbamate)

- 2137992-89-1(3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide)

- 2287312-81-4(6-fluoro-1-(oxan-4-yl)-1H-1,2,3-benzotriazol-5-amine)

- 954679-28-8(2-(4-chlorophenoxy)-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94777-52-3)1-(pyrazin-2-yl)ethan-1-ol

Purezza:99%/99%/99%/99%

Quantità:500.0mg/1.0g/5.0g/10.0g

Prezzo ($):154.0/231.0/692.0/1037.0